1-benzoyl-3-(6-methoxypyridin-3-yl)thiourea
Overview
Description
1-benzoyl-3-(6-methoxypyridin-3-yl)thiourea is an organic compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological and chemical properties, making them significant in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-3-(6-methoxypyridin-3-yl)thiourea typically involves the reaction of benzoyl chloride with 6-methoxypyridin-3-ylamine in the presence of a base, followed by the addition of thiourea. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-3-(6-methoxypyridin-3-yl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
1-benzoyl-3-(6-methoxypyridin-3-yl)thiourea has several scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-benzoyl-3-(6-methoxypyridin-3-yl)thiourea involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 1-benzoyl-3-(pyridin-2-yl)thiourea
- 1-benzoyl-3-(6-methoxypyridin-2-yl)thiourea
Uniqueness
1-benzoyl-3-(6-methoxypyridin-3-yl)thiourea is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity profiles, making it a valuable compound for further research .
Properties
IUPAC Name |
N-[(6-methoxypyridin-3-yl)carbamothioyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-19-12-8-7-11(9-15-12)16-14(20)17-13(18)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPFOXARDAFIMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601326021 | |
Record name | N-[(6-methoxypyridin-3-yl)carbamothioyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601326021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49827980 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
96938-52-2 | |
Record name | N-[(6-methoxypyridin-3-yl)carbamothioyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601326021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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